Cas no 509-15-9 (Gelsemine)
Gelsemine structure
Product Name:Gelsemine
CAS-Nr.:509-15-9
MF:C20H22N2O2
MW:322.400885105133
MDL:MFCD00082347
CID:37897
PubChem ID:5390854
Update Time:2025-04-18
Gelsemine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Gelsemine
- Gelsemine free base
- GELSEMINE(RG)
- GELSAMINE
- Gelsemin
- GESEMINE
- [ "" ]
- NFYYATWFXNPTRM-UHFFFAOYSA-N
- 3-ethenyl-1-methyl-2,3,3a,7,8,8a-hexahydro-1h,5h-spiro[3,8,5-(ethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indol]-2'(1'h)-one
- BRN 5406576
- CHEMBL521561
- 4-27-00-07526 (Beilstein Handbook Reference)
- NSC-21729
- s9294
- 509-15-9
- (3R-(3alpha,4abeta,5alpha,8alpha,8abeta,9S*,10S*))-5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1',H)-one
- UNII-5Y13A78Z72
- GELSEMIN [HSDB]
- Spiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, (3R,3'S,4aR,5S,8S,8aS,9S)-
- GELSEMINE [MI]
- (+)-Gelsemine
- 5Y13A78Z72
- AC-34231
- CCG-267730
- GELSEMINE [WHO-DD]
- BDBM50459893
- (3R-(3.ALPHA.,4A.BETA.,5.ALPHA.,8.ALPHA.,8A.BETA.,9S*,10S*))-5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYLSPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE
- NSC 21729
- HSDB 3488
- MFCD00082347
- 1ST40269
- SPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE, 5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYL-, (3R-(3.ALPHA.,4A.BETA.,5.ALPHA.,8.ALPHA.,8.ABETA.,9S*,10S*))-
- GELSEMINE, (+)-
- (3S,3aS,3'S,5R,8aS,9R)-1-Methyl-3-vinyl-1,2,3,3a,5,7,8,8a-octahydrospiro[3,8,5-(epiethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indolin]-2'-one
- EINECS 208-095-2
- Spiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, (3R-(3alpha,4abeta,5alpha,8alpha,8abeta,9S*,10S*))-
- Prestwick2_000662
- C09207
- NS00006472
- Prestwick1_000662
- AKOS015897143
- HMS1570E05
- SPBio_002644
- Prestwick_1052
- Prestwick0_000662
- CHEBI:5294
- (1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.0^{2,6.0^{5,11]dodecane]-2-one
- DTXSID40871716
- Q5530505
- Spiro[3,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-
- CHEMBL1979576
- CHEBI:181110
- Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-
- FT-0698496
- [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-5-Etheny l-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-p yrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one
- Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S,10S)]-
- 2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one
- Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-
- Spiro[3,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-
- SCHEMBL4279911
- MLS002707369
- MLSMR
- MLS000728649
- SMR001574761
- SMR000470824
- DTXSID40878487
- NFYYATWFXNPTRM-QJICHLCESA-N
- (1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one
- DA-53535
- SPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE, 5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYL-, (3R-(3ALPHA,4ABETA,5ALPHA,8ALPHA,8.ABETA.,9S*,10S*))-
- 2'-ethenyl-4'-methylspiro(1H-indole-3,7'-9-oxa-4-azatetracyclo(6.3.1.02,6.05,11)dodecane)-2-one
- (2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methyl-9'-oxa-4'-azaspiro[indole-3,7'-tetracyclo[6.3.1.02,6.05,11]dodecane]-2-ol
- HY-N0388R
- DTXCID501782911
- (2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methyl-9'-oxa-4'-azaspiro(indole-3,7'-tetracyclo(6.3.1.02,6.05,11)dodecane)-2-ol
- 208-095-2
- (3R-(3ALPHA,4ABETA,5ALPHA,8ALPHA,8ABETA,9S*,10S*))-5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYLSPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE
- SPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-1 0,3'-(3H)INDOL)-2'(1'H)-ONE, 5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYL-, (3R-(3ALPHA,4ABETA,5ALPHA,8ALPHA,8ABETA,9S*,10S*))-
- (1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro(1H-indole-3,7'-9-oxa-4-azatetracyclo(6.3.1.02,6.05,11)dodecane)-2-one
- Gelsemine (Standard)
-
- MDL: MFCD00082347
- Inchi: 1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11-,13+,15+,16+,17-,19-,20-/m0/s1
- InChI-Schlüssel: NFYYATWFXNPTRM-QJICHLCESA-N
- Lächelt: O1C[C@@H]2[C@@H]3[C@@H]4[C@@]5(C(NC6C=CC=CC5=6)=O)[C@H]1C[C@H]2[C@]4(C=C)CN3C
Berechnete Eigenschaften
- Genaue Masse: 322.16800
- Monoisotopenmasse: 322.168127949 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 1
- Komplexität: 635
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 7
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 41.6
- Molekulargewicht: 322.4
- XLogP3: 1.8
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.1478 (rough estimate)
- Schmelzpunkt: 181-183°C
- Siedepunkt: 493.4°C at 760 mmHg
- Flammpunkt: 252.2±28.7 °C
- Brechungsindex: 1.5700 (estimate)
- Löslichkeit: SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS
- PSA: 41.57000
- LogP: 2.10350
- pka: 7.75 in 80% methylcellosolve
- Spezifische Rotation: D20 +13° (c = 1.2 in chloroform)
Gelsemine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN 1544 6.1/PG 2
- WGK Deutschland:3
- Code der Gefahrenkategorie: 23/24/25-26/27/28
- Sicherheitshinweise: 36/37/39-45-28
- RTECS:LX9100000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:6.1(a)
- PackingGroup:I
- Lagerzustand:4°C, sealed storage, away from moisture and light
- Sicherheitsbegriff:6.1(a)
- Verpackungsgruppe:I
- Risikophrasen:R23/24/25; R26/27/28
- Verpackungsgruppe:I
- Gefährdungsgrad:6.1(a)
Gelsemine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0388-10mM*1mLinDMSO |
Gelsemine |
509-15-9 | ≥99.0% | 10mM*1mLinDMSO |
¥1760 | 2023-07-26 | |
| MedChemExpress | HY-N0388-5mg |
Gelsemine |
509-15-9 | 99.36% | 5mg |
¥600 | 2025-04-16 | |
| MedChemExpress | HY-N0388-10mg |
Gelsemine |
509-15-9 | 99.36% | 10mg |
¥960 | 2025-04-16 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0961-20mg |
Gelsemine |
509-15-9 | HPLC≥98% | 20mg |
¥1450元 | 2023-09-15 | |
| DC Chemicals | DCG-011-20 mg |
Gelsemine |
509-15-9 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S9294-1mg |
Gelsemine |
509-15-9 | 99.95% | 1mg |
¥1286.27 | 2023-09-15 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0629-100mg |
Gelsemine |
509-15-9 | 98% | 100mg |
$380 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0629-20mg |
Gelsemine |
509-15-9 | 98% | 20mg |
$120 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0662-5 mg |
Gelsemine |
509-15-9 | 98.54% | 5mg |
¥1460.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0662-50 mg |
Gelsemine |
509-15-9 | 98.54% | 50mg |
¥5840.00 | 2022-04-26 |
Gelsemine Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:509-15-9)Gelsemine
Bestellnummer:LE10417
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:03
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:509-15-9)Gelsemine
Bestellnummer:A1203566
Bestandsstatus:in Stock
Menge:10mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:50
Preis ($):244.0
Email:sales@amadischem.com
Gelsemine Verwandte Literatur
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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